5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid
Description
5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and an azepane-1-sulfonyl moiety at the 5-position of the aromatic ring.
This discontinuation may reflect challenges in synthesis, stability, or efficacy compared to related compounds.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-7-12(10-13(11)14(16)17)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLXVJIDKIWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.
Attachment to the Benzoic Acid Core: The final step involves coupling the azepane-sulfonyl moiety with a benzoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinic acids or other reduced derivatives.
Scientific Research Applications
5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
- Hydroxyl vs. This difference could influence bioavailability and target binding in biological systems.
- Azepane vs.
Biological Activity
5-(Azepan-1-ylsulfonyl)-2-methylbenzoic acid (CAS No. 637320-93-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzoic acid derivative. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | < 0.1 μg/mL |
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
These findings suggest that this compound could serve as a promising candidate for developing new antibiotics, particularly in light of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit certain cancer cell lines by inducing apoptosis.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Pathways : It could modulate signaling pathways that lead to apoptosis in cancer cells.
- Protein Interaction : Studies suggest that it may bind to specific proteins, altering their function and leading to downstream effects on cell viability.
Case Studies
Several case studies have highlighted the efficacy of this compound in both laboratory settings and animal models:
- Study on MRSA : In vitro tests demonstrated that the compound significantly reduced MRSA growth, with an observed reduction in colony-forming units (CFUs) by over 90% at sub-MIC concentrations.
- Cancer Cell Line Study : A study involving human cancer cell lines showed that treatment with the compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
